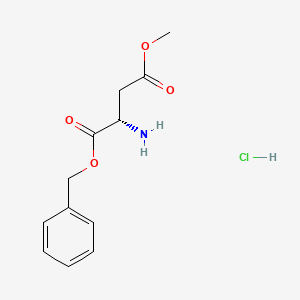
(S)-1-Benzyl 4-methyl 2-aminosuccinate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Aspartic acid, 4-methyl 1-(phenylmethyl) ester, hydrochloride (1:1) is a chemical compound with the molecular formula C13H17NO4·HCl It is a derivative of L-aspartic acid, where the carboxyl group is esterified with a phenylmethyl group and the amino group is protected as a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, 4-methyl 1-(phenylmethyl) ester, hydrochloride (1:1) typically involves the esterification of L-aspartic acid with a phenylmethyl group. The reaction is carried out under acidic conditions using hydrochloric acid as a catalyst. The process involves the following steps:
Esterification: L-aspartic acid is reacted with benzyl alcohol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the ester.
Purification: The resulting ester is purified through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated purification systems are common in industrial settings to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Aspartic acid, 4-methyl 1-(phenylmethyl) ester, hydrochloride (1:1) undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield L-aspartic acid and benzyl alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where the hydrochloride salt can be replaced by other nucleophiles.
Oxidation and Reduction: The phenylmethyl group can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid (acidic hydrolysis), or sodium hydroxide (basic hydrolysis).
Substitution: Various nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: L-aspartic acid and benzyl alcohol.
Substitution: Substituted derivatives of L-aspartic acid.
Oxidation: Benzyl carboxylic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Scientific Research Applications
L-Aspartic acid, 4-methyl 1-(phenylmethyl) ester, hydrochloride (1:1) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in metabolic pathways and as a precursor for neurotransmitters.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and as a drug delivery agent.
Industry: Utilized in the production of biodegradable polymers and as a chiral intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Aspartic acid, 4-methyl 1-(phenylmethyl) ester, hydrochloride (1:1) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in amino acid metabolism, such as aspartate aminotransferase.
Pathways: It participates in the transamination reactions, contributing to the synthesis of other amino acids and neurotransmitters.
Comparison with Similar Compounds
Similar Compounds
- L-Aspartic acid 4-methyl ester hydrochloride
- L-Aspartic acid β-benzyl ester
- L-Aspartic acid 4-tert-butyl-1-methyl ester hydrochloride
Properties
Molecular Formula |
C12H16ClNO4 |
|---|---|
Molecular Weight |
273.71 g/mol |
IUPAC Name |
1-O-benzyl 4-O-methyl (2S)-2-aminobutanedioate;hydrochloride |
InChI |
InChI=1S/C12H15NO4.ClH/c1-16-11(14)7-10(13)12(15)17-8-9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3;1H/t10-;/m0./s1 |
InChI Key |
GFMMKCKPULMBOT-PPHPATTJSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl |
Canonical SMILES |
COC(=O)CC(C(=O)OCC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















